molecular formula C15H9NO4 B12561734 3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one CAS No. 191999-38-9

3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one

Cat. No.: B12561734
CAS No.: 191999-38-9
M. Wt: 267.24 g/mol
InChI Key: JJNBYSUOHQWKFR-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a nitrophenyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-benzofuran-1(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the benzofuran core can interact with biological macromolecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Nitrophenyl)methylidene]-1-benzofuran-3(2H)-one
  • 3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one
  • 3-[(3-Methylphenyl)methylidene]-2-benzofuran-1(3H)-one

Uniqueness

3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

191999-38-9

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

3-[(3-nitrophenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C15H9NO4/c17-15-13-7-2-1-6-12(13)14(20-15)9-10-4-3-5-11(8-10)16(18)19/h1-9H

InChI Key

JJNBYSUOHQWKFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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